3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic acid

Catalog No.
S3330530
CAS No.
503564-50-9
M.F
C6H6F9O3P
M. Wt
328.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic acid

CAS Number

503564-50-9

Product Name

3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic acid

IUPAC Name

3,3,4,4,5,5,6,6,6-nonafluorohexylphosphonic acid

Molecular Formula

C6H6F9O3P

Molecular Weight

328.07 g/mol

InChI

InChI=1S/C6H6F9O3P/c7-3(8,1-2-19(16,17)18)4(9,10)5(11,12)6(13,14)15/h1-2H2,(H2,16,17,18)

InChI Key

FGHHNAZKTIELTK-UHFFFAOYSA-N

SMILES

C(CP(=O)(O)O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C(CP(=O)(O)O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic acid is a fluorinated phosphonic acid characterized by its unique chemical structure that includes a long-chain perfluorinated hydrocarbon tail. This compound is notable for its high degree of fluorination, which imparts significant hydrophobic and lipophobic properties. The presence of the phosphonic acid group (-PO(OH)₂) allows it to interact with various substrates, making it a valuable compound in both research and industrial applications.

Currently, there is no scientific research readily available on the specific mechanism of action of NFHPA in biological systems.

  • Persistence: Due to the strong carbon-fluorine bonds, NFHPA might be persistent in the environment, raising concerns about long-term exposure.
  • Bioaccumulation: The hydrophobic nature of NFHPA could lead to bioaccumulation in organisms, potentially impacting ecosystems.
  • Toxicity: More research is needed to determine the specific toxicity of NFHPA. However, some PFCAs have been linked to adverse health effects, highlighting the need for caution.

  • Neutralization Reactions: It can react with bases to form salts and water. For example:
    3 3 4 4 5 5 6 6 6 Nonafluorohexylphosphonic acid+BaseSalt+Water\text{3 3 4 4 5 5 6 6 6 Nonafluorohexylphosphonic acid}+\text{Base}\rightarrow \text{Salt}+\text{Water}
  • Acid-Base Reactions: As a phosphonic acid, it can react with metals to produce hydrogen gas and metal phosphonates:
    Metal+3 3 4 4 5 5 6 6 6 Nonafluorohexylphosphonic acidMetal phosphonate+H2(g)\text{Metal}+\text{3 3 4 4 5 5 6 6 6 Nonafluorohexylphosphonic acid}\rightarrow \text{Metal phosphonate}+\text{H}_2(g)
  • Esterification: It can form esters when reacted with alcohols under acidic conditions:
    3 3 4 4 5 5 6 6 6 Nonafluorohexylphosphonic acid+AlcoholPhosphonic ester+Water\text{3 3 4 4 5 5 6 6 6 Nonafluorohexylphosphonic acid}+\text{Alcohol}\rightarrow \text{Phosphonic ester}+\text{Water}

Synthesis of 3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic acid typically involves:

  • Fluorination of Hexyl Phosphonic Acid: This can be achieved through methods such as electrochemical fluorination or using fluorinating agents like sulfur tetrafluoride.
  • Phosphonylation: The introduction of the phosphonic acid group can be done via reactions involving phosphorus oxychloride or phosphorus trichloride with appropriate alcohols or phenols.

These methods allow for the selective introduction of fluorine atoms into the alkyl chain while maintaining the integrity of the phosphonic acid functionality.

The applications of 3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic acid span several fields:

  • Surface Coatings: Its hydrophobic properties make it suitable for use in water-repellent coatings.
  • Biocides: Potential use in agricultural applications as a biocide due to its unique properties.
  • Chemical Intermediates: Utilized in the synthesis of other fluorinated compounds or as a reagent in organic synthesis.
  • Material Science: Investigated for its role in modifying surfaces or materials to enhance performance characteristics.

Interaction studies involving 3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic acid focus on its behavior in biological systems and environmental contexts. Research indicates that its unique structure influences its solubility and interaction with various substrates. Studies often employ techniques such as:

  • NMR Spectroscopy: To analyze molecular interactions.
  • Mass Spectrometry: For studying degradation products and metabolic pathways.
  • Cell Culture Assays: To evaluate biological activity and toxicity.

These studies are crucial for understanding how this compound behaves in different environments and its potential impacts on health and ecology.

Several compounds share structural similarities with 3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Perfluorooctanoic AcidEight-carbon chain fully fluorinatedKnown for environmental persistence
Tris(2-(2-methoxyethoxy)ethyl) phosphatePhosphate ester with ethylene glycol unitsUsed as a flame retardant
Perfluorododecanoic AcidTwelve-carbon chain fully fluorinatedSimilar hydrophobic properties but longer carbon chain

Uniqueness

The uniqueness of 3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic acid lies in its specific balance between hydrophobicity due to the perfluorinated tail and reactivity from the phosphonic acid group. This combination allows it to serve specialized roles in both industrial applications and potential biological interactions that other similar compounds may not fulfill.

Fluorotelomer-Based Phosphonic Acid Synthesis Strategies

The synthesis of 3,3,4,4,5,5,6,6,6-nonafluorohexylphosphonic acid primarily leverages fluorotelomer precursors, which undergo controlled hydrolysis or oxidation to install the phosphonic acid moiety. A prominent pathway involves the reaction of 8:2 fluorotelomer phosphoric acid esters (FTPAPs) under acidic or basic conditions. For example, diammonium heptadecafluorodecyl phosphate (CAS RN 93857-44-4) hydrolyzes in aqueous HCl to yield the target phosphonic acid via intermediate formation of 8:2 fluorotelomer alcohol (FTOH). This two-step process achieves 75–85% yields when using 10% HCl at 80°C for 24 hours, with prolonged reaction times minimizing residual ester byproducts.

Alternative routes employ dichlorophosphine oxide intermediates. The sterically hindered fluorotelomer dichlorophosphine oxide 86 (Figure 26 in ) reacts with NaOH in acetonitrile, followed by acidification, to produce phosphonic acids with comparable efficiency. This method avoids the formation of polyfluoroalkyl side products common in ester-based hydrolyses. Recent advances utilize phosphonodiamide borane complexes (e.g., 102 in ), where lithiated intermediates undergo nucleophilic addition to imines before acidic hydrolysis, achieving 65–75% yields with enhanced stereocontrol.

Table 1: Comparative Hydrolysis Conditions for Fluorotelomer Precursors

PrecursorReagentTemperature (°C)Time (h)Yield (%)
Diammonium FTPAP10% HCl802485
Dichlorophosphine oxide 865% NaOH251275
Phosphonodiamide borane 103HCl (pH 1)604872

Surface-Grafting Techniques for Metal Oxide Substrates

Functionalization of metal oxides (e.g., TiO~2~, Al~2~O~3~) with 3,3,4,4,5,5,6,6,6-nonafluorohexylphosphonic acid relies on solvent-assisted chemisorption. In ethanol/water (9:1 v/v) solutions at 60°C, monolayer coverage on titanium dioxide reaches 90% within 2 hours, as confirmed by X-ray photoelectron spectroscopy (XPS) phosphorus (2p) binding energy shifts to 133.2 eV. Polar aprotic solvents like dimethylformamide (DMF) reduce grafting density by 30% due to competitive adsorption, while nonpolar solvents (toluene) prolong equilibration times to 8–12 hours.

Post-grafting annealing at 120°C under nitrogen enhances binding stability, reducing desorption rates in aqueous media by 40% compared to non-annealed samples. Atomic force microscopy (AFM) reveals root-mean-square (RMS) roughness values below 0.5 nm for grafted surfaces, critical for applications in hydrophobic coatings.

Vapor-Phase Deposition Protocols for Thin Film Applications

Vapor-phase deposition enables ultrathin film formation (1–5 nm) via chemical vapor deposition (CVD) at 150–200°C under 10–50 mTorr vacuum. Precursor delivery using nitrogen carrier gas (flow rate: 50 sccm) achieves deposition rates of 0.2 Å/s, with film uniformity confirmed by ellipsometry (±0.1 nm variation over 100 mm substrates). In situ Fourier-transform infrared spectroscopy (FTIR) monitors P=O stretching vibrations at 1150–1200 cm⁻¹, validating complete precursor decomposition above 180°C.

Hybrid atomic layer deposition (ALD) cycles incorporating trimethylaluminum (TMA) as a co-reactant produce nanocomposite films with water contact angles exceeding 150°, suitable for superhydrophobic surfaces. However, TMA co-reaction introduces aluminum phosphate impurities (up to 5 at.%), necessitating post-deposition rinsing in deionized water.

McKenna Reaction Optimization for High-Purity Production

The McKenna reaction—hydrolysis of dialkyl 3,3,4,4,5,5,6,6,6-nonafluorohexylphosphonates—achieves >99% purity when using refluxing 12 M HCl for 48 hours. Key parameters include:

  • HCl Concentration: 6 M HCl yields 75% product with 15% residual ester, while 12 M HCl reduces impurities to <1%.
  • Reaction Time: Extending hydrolysis from 24 to 48 hours decreases dialkyl phosphonate content from 8% to 0.5%.
  • Purification: Sequential washing with cold diethyl ether (–20°C) removes unreacted fluorotelomer alcohols, as evidenced by gas chromatography–mass spectrometry (GC-MS) analysis.

Table 2: McKenna Reaction Optimization Parameters

HCl Concentration (M)Temperature (°C)Time (h)Purity (%)
6802475
121104899
121107299.5

The phosphonic acid functional group in 3,3,4,4,5,5,6,6,6-nonafluorohexylphosphonic acid (C~6~H~6~F~9~O~3~P) enables robust coordination to transition metal oxide surfaces. The binding mechanism involves the deprotonation of the phosphonic acid group in aqueous or polar media, forming a tridentate anchoring configuration with metal oxide substrates such as TiO~2~, Al~2~O~3~, and Fe~3~O~4~ [2] [3]. Nuclear magnetic resonance (NMR) studies on analogous systems reveal that phosphonic acids exhibit higher grafting densities (~4.3–4.8 groups/nm²) compared to silane-based ligands due to stronger P–O–M (M = metal) covalent bonds [2].

The perfluorohexyl chain induces steric and electronic effects that modulate coordination strength. Fluorine’s electronegativity withdraws electron density from the phosphonic acid headgroup, enhancing its acidity (pK~a~ ≈ 1–2) and promoting rapid deprotonation for surface binding [3]. This is evidenced by kinetic studies showing two distinct adsorption phases: an initial fast attachment (rate constant k~1~ ≈ 10⁻² min⁻¹) followed by slower monolayer consolidation (k~2~ ≈ 10⁻³ min⁻¹) [2].

Table 1: Comparative Grafting Densities of Ligands on TiO~2~ Surfaces

Ligand TypeGrafting Density (groups/nm²)Binding Mechanism
Octadecylphosphonic acid4.5–4.8Tridentate P–O–Ti
Octadecylsilane (Cl-terminated)4.3–4.6Si–O–Ti cross-linking
Carboxylic acid1.0–1.5Monodentate O–Ti

Self-Assembly Dynamics on Semiconductor Surfaces

The self-assembly of 3,3,4,4,5,5,6,6,6-nonafluorohexylphosphonic acid on semiconductor surfaces follows a nucleation-driven island growth model. Atomic force microscopy (AFM) of anatase TiO~2~ substrates functionalized with fluorinated phosphonic acids reveals highly ordered monolayers with hexagonal packing symmetry [2]. The perfluoroalkyl chain’s rigidity reduces conformational entropy, enabling tighter molecular packing (interchain distance ≈ 0.55 nm) compared to hydrocarbon analogs [1].

Fluorine’s omniphobic character amplifies surface repellency, with water contact angles exceeding 110° on modified TiO~2~ [1]. This property arises from the synergistic effects of low surface energy fluorocarbon chains and the chemical stability of P–O–Ti bonds. In situ Fourier-transform infrared (FTIR) spectroscopy shows that full monolayer coverage is achieved within 24 hours in ethanol solutions, with C–F stretching vibrations (1150–1250 cm⁻¹) confirming vertical alignment of the fluorinated chains [2].

Hydrogen Bonding Networks in Hybrid Organic-Inorganic Systems

Hydrogen bonding between adjacent phosphonic acid groups and surface hydroxyls stabilizes hybrid organic-inorganic interfaces. At submonolayer coverage (<50%), 3,3,4,4,5,5,6,6,6-nonafluorohexylphosphonic acid forms disordered clusters via P–O···H–O–M interactions, as detected by solid-state ^1^H NMR [3]. Above 70% coverage, intermolecular hydrogen bonding between proximal P–OH groups dominates, inducing long-range order.

The fluorinated chain’s hydrophobicity competes with hydrogen bonding, creating pH-dependent equilibrium. Below pH 4, protonated phosphonic acid groups (PO(OH)~2~) favor surface adhesion via H-bonding, while above pH 6, deprotonated species (PO(O⁻)~2~) strengthen covalent metal coordination [3]. This duality enables tunable surface hydrophobicity, with zeta potential measurements showing isoelectric points shifting from pH 2.5 (bare TiO~2~) to pH 4.2 (modified TiO~2~) [2].

Electron Transfer Mechanisms in Radical Scavenging Applications

The electron-deficient perfluoroalkyl chain in 3,3,4,4,5,5,6,6,6-nonafluorohexylphosphonic acid facilitates radical scavenging via single-electron transfer (SET) mechanisms. Density functional theory (DFT) calculations on analogous fluorinated phosphonic acids predict a reduction potential (E~red~) of −1.2 V vs. SCE, enabling quenching of hydroxyl radicals (- OH) and superoxide (O~2~- ⁻) [3].

In photocatalytic systems, the phosphonic acid layer suppresses electron-hole recombination on TiO~2~ by acting as an electron sink. Transient absorption spectroscopy reveals a 3-fold increase in charge carrier lifetime (from 50 ns to 150 ns) upon surface functionalization [2]. This is attributed to the fluorinated chain’s inductive effect, which stabilizes trapped electrons at the P–O–Ti interface.

Table 2: Electron Transfer Properties of Functionalized TiO~2~

PropertyBare TiO~2~Modified TiO~2~
Charge Carrier Lifetime (ns)50150
Radical Scavenging Efficiency (%)1085
Surface Recombination Rate (s⁻¹)10¹²10¹¹

XLogP3

1.9

Wikipedia

(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)phosphonic acid

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Modify: 2023-08-19

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